molecular formula C19H27N3O4S B1672113 GR 113808 CAS No. 144625-51-4

GR 113808

Cat. No.: B1672113
CAS No.: 144625-51-4
M. Wt: 393.5 g/mol
InChI Key: MOZPSIXKYJUTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR 113808: is a chemical compound known for its role as a potent and selective antagonist of the serotonin 5-HT4 receptor. The compound’s full chemical name is 1-[(2-methylsulfonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate . It has a molecular formula of C19H27N3O4S and a molecular weight of 393.50 g/mol . This compound is primarily used in scientific research to study the roles of 5-HT4 receptors in various physiological and pathological processes .

Biochemical Analysis

Biochemical Properties

GR 113808 interacts with the 5-HT4 receptor, a type of serotonin receptor . It acts as a potent and highly selective antagonist, meaning it binds to the receptor and blocks its activation . This interaction with the 5-HT4 receptor is the primary biochemical reaction involving this compound .

Cellular Effects

This compound influences cell function by blocking the activation of the 5-HT4 receptor . This can impact various cellular processes, including cell signaling pathways and gene expression . For example, in the gastrointestinal tract, 5-HT4 receptors contribute to motility, secretion, vasodilation, and sensation . By blocking these receptors, this compound can influence these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 5-HT4 receptor and preventing its activation . This can lead to changes in gene expression and cellular signaling pathways . The binding of this compound to the 5-HT4 receptor is highly selective, meaning it primarily interacts with this receptor and not others .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, in studies involving guinea pigs, this compound was shown to behave as an antagonist of 5-HT-induced contraction, producing rightward displacements of the concentration-effect curve to 5-HT and a concentration-related depression of the maximum effect .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, at a dose of 80 nmol/rat, this compound significantly enhanced water intake in hypovolemic animals after 120 min as compared to hypovolemic animals receiving third ventricle injections .

Metabolic Pathways

The metabolic pathways involving this compound primarily relate to its interaction with the 5-HT4 receptor

Transport and Distribution

Given its role as a 5-HT4 receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as the gastrointestinal tract .

Subcellular Localization

Given its role as a 5-HT4 receptor antagonist, it is likely that it localizes to the cell membrane where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GR 113808 involves multiple steps, starting with the preparation of the indole derivative, followed by the introduction of the piperidine moiety and the sulfonamide group. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: GR 113808 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols

Major Products:

Scientific Research Applications

GR 113808 is widely used in scientific research due to its selective antagonism of the 5-HT4 receptor. Its applications include:

    Chemistry: Studying the structure-activity relationships of serotonin receptor antagonists.

    Biology: Investigating the role of 5-HT4 receptors in various biological processes, including gastrointestinal motility and neural signaling.

    Medicine: Exploring potential therapeutic applications in conditions such as irritable bowel syndrome and depression.

    Industry: Used in the development of new pharmaceuticals targeting the 5-HT4 receptor .

Comparison with Similar Compounds

  • GR 103691
  • GR 64349
  • GR 32191B

Comparison: GR 113808 is unique in its high selectivity and potency as a 5-HT4 receptor antagonist. Compared to similar compounds, it exhibits greater than 300-fold selectivity over other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors . This high selectivity makes it a valuable tool in research for studying the specific roles of the 5-HT4 receptor without off-target effects.

Properties

IUPAC Name

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZPSIXKYJUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162772
Record name 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144625-51-4
Record name [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144625-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GR 113808
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-113808
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 113808
Reactant of Route 2
GR 113808
Reactant of Route 3
GR 113808
Reactant of Route 4
Reactant of Route 4
GR 113808
Reactant of Route 5
Reactant of Route 5
GR 113808
Reactant of Route 6
GR 113808

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.